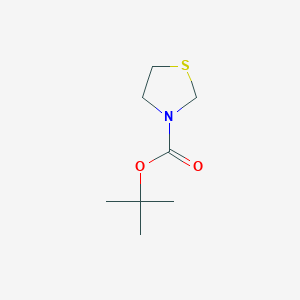
tert-Butylthiazolidin-3-carboxylat
Übersicht
Beschreibung
tert-Butyl thiazolidine-3-carboxylate: is a chemical compound with the molecular formula C8H15NO2S. It is a derivative of thiazolidine, a five-membered ring containing sulfur and nitrogen atoms. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl thiazolidine-3-carboxylate is used as a building block for the synthesis of various bioactive heterocycles. Its unique structure allows for the creation of complex molecules with potential therapeutic applications .
Biology: In biological research, thiazolidine derivatives are studied for their potential as antibacterial agents. The thiazolidine ring is a key component in the structure of penicillins, which are widely used antibiotics .
Medicine: In medicinal chemistry, tert-butyl thiazolidine-3-carboxylate is explored for its potential in drug development. Its ability to form chiral bicyclic products makes it a valuable intermediate in the synthesis of pharmaceuticals .
Industry: In the industrial sector, tert-butyl thiazolidine-3-carboxylate is used in the production of various chemicals and materials. Its reactivity and stability make it suitable for large-scale manufacturing processes .
Biochemische Analyse
Biochemical Properties
Thiazolidine motifs, which are part of the structure of “tert-Butyl thiazolidine-3-carboxylate”, are known to be intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and more .
Molecular Mechanism
Thiazolidine derivatives are known to undergo ring-chain tautomerism . The reaction mechanism involves C-S or C-N bond breaking and formation of an iminium or a sulfonium intermediate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Butyl thiazolidine-3-carboxylate can be synthesized through the reaction of L-cysteine with carbonyl compounds. This reaction leads to the formation of thiazolidine derivatives, which can be further converted into chiral bicyclic products under specific conditions . Another method involves the reaction of N-Boc-4-oxo-L-proline with mercaptamine in the presence of a coupling reagent and acid binding agent, followed by reaction with formalin .
Industrial Production Methods: Industrial production methods for tert-butyl thiazolidine-3-carboxylate typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl thiazolidine-3-carboxylate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound’s reactivity is influenced by the presence of the thiazolidine ring and the tert-butyl group .
Common Reagents and Conditions: Common reagents used in reactions involving tert-butyl thiazolidine-3-carboxylate include carbonyl compounds, coupling reagents, and acid binding agents. Reaction conditions often involve refluxing in solvents like toluene .
Major Products: The major products formed from reactions involving tert-butyl thiazolidine-3-carboxylate include chiral bicyclic lactams and other thiazolidine derivatives .
Wirkmechanismus
The mechanism of action of tert-butyl thiazolidine-3-carboxylate involves its ability to undergo nucleophilic substitution reactions. The thiazolidine ring can participate in ring-chain tautomerism, leading to the formation of iminium or sulfonium intermediates. These intermediates can further react to form various products, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Thiazolidine-4-carboxylic acid: Another thiazolidine derivative with similar reactivity but different structural properties.
Thiazolidine-2,4-dione: A compound with a similar ring structure but different functional groups, leading to different reactivity and applications.
Uniqueness: tert-Butyl thiazolidine-3-carboxylate is unique due to the presence of the tert-butyl group, which influences its reactivity and stability. This makes it a valuable compound in various synthetic and industrial applications .
Eigenschaften
IUPAC Name |
tert-butyl 1,3-thiazolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-8(2,3)11-7(10)9-4-5-12-6-9/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOPVCIMGZUNNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


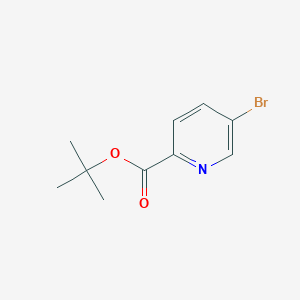


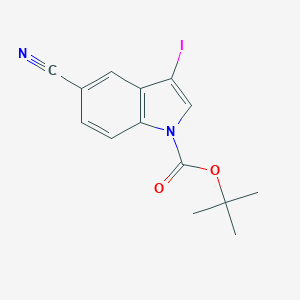
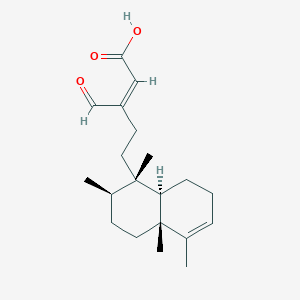
![Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153461.png)
![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B153463.png)

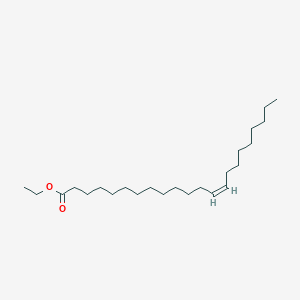



![tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153487.png)
![Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B153492.png)
